1-(Isoquinolin-5-YL)ethan-1-amine
Overview
Description
1-(Isoquinolin-5-YL)ethan-1-amine is an organic compound with the molecular formula C11H12N2. It is a derivative of isoquinoline, a heterocyclic aromatic organic compound. Isoquinoline and its derivatives are known for their presence in various natural alkaloids and their significant role in medicinal chemistry .
Preparation Methods
The synthesis of 1-(Isoquinolin-5-YL)ethan-1-amine can be achieved through several synthetic routes. One common method involves the reduction of isoquinoline derivatives. For instance, the reduction of 1-(isoquinolin-5-yl)ethanone using a reducing agent like sodium borohydride (NaBH4) can yield this compound . Industrial production methods often involve catalytic hydrogenation processes, where isoquinoline derivatives are hydrogenated in the presence of a catalyst such as palladium on carbon (Pd/C) under high pressure and temperature .
Chemical Reactions Analysis
1-(Isoquinolin-5-YL)ethan-1-amine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding amides or nitriles using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The compound can be further reduced to form secondary or tertiary amines using reducing agents such as lithium aluminum hydride (LiAlH4).
Scientific Research Applications
1-(Isoquinolin-5-YL)ethan-1-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and natural product analogs.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as a precursor in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Industry: It is utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-(Isoquinolin-5-YL)ethan-1-amine involves its interaction with various molecular targets and pathways. It is known to interact with neurotransmitter receptors in the brain, modulating their activity and influencing neurological functions. The compound may also inhibit certain enzymes, leading to altered metabolic pathways and physiological effects .
Comparison with Similar Compounds
1-(Isoquinolin-5-YL)ethan-1-amine can be compared with other isoquinoline derivatives such as:
1-(Isoquinolin-3-YL)ethan-1-amine: Similar in structure but with the amine group at a different position, leading to different chemical and biological properties.
1-(Isoquinolin-4-YL)ethan-1-amine: Another positional isomer with distinct reactivity and applications.
1-(Isoquinolin-6-YL)ethan-1-amine: Exhibits unique properties due to the position of the amine group on the isoquinoline ring.
Properties
IUPAC Name |
1-isoquinolin-5-ylethanamine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2/c1-8(12)10-4-2-3-9-7-13-6-5-11(9)10/h2-8H,12H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QPDOKFBCSKHSEX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC2=C1C=CN=C2)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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